molecular formula C10H7Cl2N3O2 B2776571 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole CAS No. 333444-52-3

1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole

Cat. No.: B2776571
CAS No.: 333444-52-3
M. Wt: 272.09
InChI Key: PRYDAKMUWSCXRC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-nitro-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the reaction and achieve higher yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzyl group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Electrophilic Aromatic Substitution: The benzyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Nucleophilic Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: 1-(3,4-Dichlorobenzyl)-4-amino-1H-pyrazole.

    Electrophilic Aromatic Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzyl group may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

    1-(3,4-Dichlorobenzyl)piperazine: Shares the 3,4-dichlorobenzyl moiety but has a piperazine ring instead of a pyrazole ring.

    3,4-Dichlorobenzyl chloride: A precursor in the synthesis of 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole.

    1-(3,4-Dichlorobenzyl)-4-amino-1H-pyrazole: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the combination of its nitro and dichlorobenzyl groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the molecule allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-9-2-1-7(3-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYDAKMUWSCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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